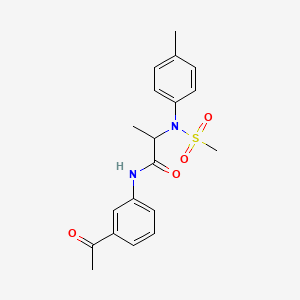
N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Vue d'ensemble
Description
N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as ML352, is a small molecule that has been recently discovered as a potential drug candidate for the treatment of cancer. This compound has shown promising results in various scientific research studies, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Mécanisme D'action
The mechanism of action of N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide involves the inhibition of a protein called MTH1, which is essential for the survival of cancer cells. MTH1 is involved in the detoxification of oxidized nucleotides, which are produced during DNA damage. By inhibiting MTH1, N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide causes the accumulation of oxidized nucleotides in cancer cells, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide for lab experiments is its high potency and selectivity for cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. One potential application is in combination therapy with other anticancer drugs, which may enhance its effectiveness. In addition, further studies are needed to investigate its potential use in the treatment of other diseases, such as inflammatory and metabolic disorders. Finally, the development of more soluble forms of N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide may improve its utility in experimental settings.
Applications De Recherche Scientifique
N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential use as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-8-10-18(11-9-13)21(26(4,24)25)14(2)19(23)20-17-7-5-6-16(12-17)15(3)22/h5-12,14H,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSMEARPLCFSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4187131.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4187141.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4187154.png)
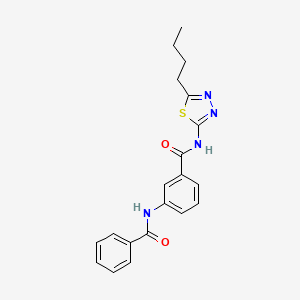
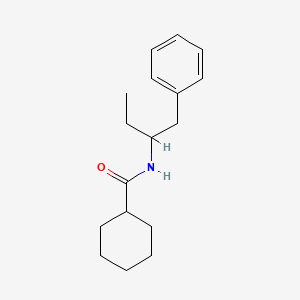
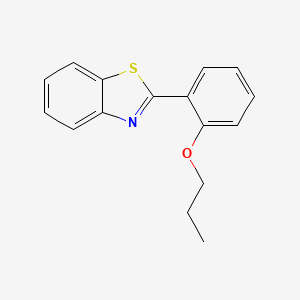
![1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4187178.png)
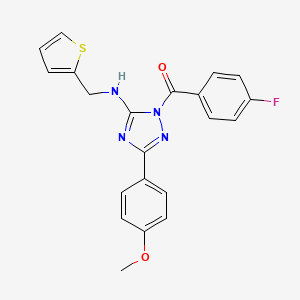
![N-isopropyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4187185.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4187193.png)
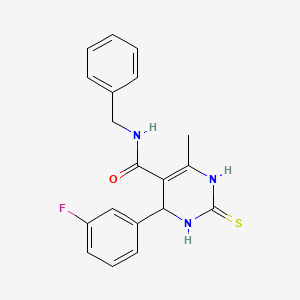
![ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4187206.png)
![2-{4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4187219.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4187233.png)